3-(3,4-Dimethylphenyl)butanoic acid
Description
3-(3,4-Dimethylphenyl)butanoic acid is a substituted butanoic acid derivative featuring a 3,4-dimethylphenyl group at the β-position of the carboxylic acid chain. This highlights the pharmacological relevance of the 3,4-dimethylphenyl substitution pattern in modulating biological activity.
The presence of the dimethylphenyl group introduces steric and electronic effects that influence solubility, reactivity, and interactions with biological targets. Such properties make this compound a candidate for drug development, particularly in neurological disorders.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
3-(3,4-dimethylphenyl)butanoic acid |
InChI |
InChI=1S/C12H16O2/c1-8-4-5-11(6-9(8)2)10(3)7-12(13)14/h4-6,10H,7H2,1-3H3,(H,13,14) |
InChI Key |
AQGQWHNCURARHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)CC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)butanoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the acyl group onto the aromatic ring. The general reaction scheme is as follows:
Friedel-Crafts Acylation:
Industrial Production Methods
In an industrial setting, the production of 3-(3,4-Dimethylphenyl)butanoic acid can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-(3,4-dimethylphenyl)butanone or 3-(3,4-dimethylphenyl)butanoic acid.
Reduction: Formation of 3-(3,4-dimethylphenyl)butanol or 3-(3,4-dimethylphenyl)butanal.
Substitution: Formation of halogenated derivatives such as 3-(3,4-dimethylphenyl)-4-chlorobutanoic acid.
Scientific Research Applications
Antitumor Properties
Recent studies have highlighted the antitumor activities of compounds derived from 3-(3,4-dimethylphenyl)butanoic acid. For example, pyridazinone derivatives synthesized from this compound have shown promising results in inhibiting tumor cell proliferation. These derivatives were evaluated for their cytotoxic effects against various cancer cell lines, demonstrating significant activity that warrants further investigation .
Insecticidal and Herbicidal Applications
The compound serves as an intermediate in the synthesis of insecticidal and herbicidal agents. Its derivatives have been explored for their potential to disrupt pest populations effectively while minimizing environmental impact. The synthesis of such active ingredients often involves modifications to the butanoic acid structure to enhance efficacy against specific pests .
Case Study 1: Synthesis of Pyridazinones
A study detailed the synthesis of pyridazinone derivatives from 4-(3,4-dimethylphenyl)-4-oxo-2-(2-phenyl-1H-indol-3-yl)butanoic acid. The reaction involved treatment with hydrazine hydrate and phenyl hydrazine under controlled conditions, leading to compounds with notable antitumor properties. The resulting pyridazinones exhibited IC50 values indicating strong inhibitory effects on cancer cell growth .
| Compound | Synthesis Method | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Pyridazinone A | Hydrazine hydrate reaction | Antitumor | 15 |
| Pyridazinone B | Phenyl hydrazine reaction | Antitumor | 10 |
Case Study 2: Insecticide Development
Another research effort focused on developing new insecticides based on 3-(3,4-dimethylphenyl)butanoic acid. The study synthesized various derivatives and tested their efficacy against common agricultural pests. Results indicated that certain modifications significantly increased insecticidal activity while maintaining low toxicity to non-target organisms .
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenylbutanoic Acids
(a) 3-(3-Methylphenyl)butanoic Acid
- Structure : Differs by having a single methyl group on the phenyl ring (3-methyl instead of 3,4-dimethyl).
- Molecular Weight : 164.15 g/mol (C11H14O2) .
- Applications : Used as a building block in organic synthesis. The reduced steric hindrance compared to 3,4-dimethylphenyl may enhance reactivity in coupling reactions.
(b) 3-(2-Chloropyridin-4-yl)-3-(3,4-dimethylphenyl)acrylic Acid
- Structure: Incorporates a chloropyridine ring and an acrylic acid backbone instead of butanoic acid.
- Properties : Higher melting point (201–202°C) and distinct NMR signals due to the conjugated double bond and chlorine atom .
- Significance : Demonstrates how heterocyclic substituents (e.g., pyridine) can enhance thermal stability and alter electronic properties.
(c) FMOC-(S)-3-Amino-4-(3,4-dichloro-phenyl)-butanoic Acid
- Structure: Features dichlorophenyl and amino groups, with an FMOC-protected amine.
- Molecular Weight: 470.35 g/mol (C25H21Cl2NO4) .
Hydroxylated and Aliphatic Analogs
(a) 2,4-Dihydroxy-3,3-dimethyl-butanoic Acid
- Structure : Contains hydroxyl groups at positions 2 and 4, with geminal dimethyl groups.
- Properties : Molecular weight 170.14 g/mol (C6H11NaO4); ≥95% purity .
- Applications: Versatility in material science and pharmaceuticals due to its polar functional groups, contrasting with the non-polar dimethylphenyl group in the target compound.
(b) 3,3-Dimethylbutanoic Acid
- Properties : Lower molecular weight (130.16 g/mol, C6H12O2) and simpler structure .
- Role : Serves as a model for studying the effects of aromatic vs. aliphatic substituents on acidity and solubility.
(a) (3R)-4-Amino-3-(3,4-dimethylphenyl)butanoic Acid
- Structure : GABA analog with a 3,4-dimethylphenyl group.
- Computational Findings : Predicted to bind strongly to GABAB1 receptors via molecular docking and dynamics simulations .
- Comparison: The amino group enhances receptor affinity compared to the non-aminated parent compound.
(b) Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
Biological Activity
3-(3,4-Dimethylphenyl)butanoic acid is an organic compound with the molecular formula C12H16O2. It is a derivative of butanoic acid, where the butanoic acid chain is substituted with a 3,4-dimethylphenyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
- Molecular Weight : 192.25 g/mol
- IUPAC Name : 3-(3,4-dimethylphenyl)butanoic acid
- Canonical SMILES : CC1=C(C=C(C=C1)C(C)CC(=O)O)C
- InChI Key : AQGQWHNCURARHT-UHFFFAOYSA-N
The biological activity of 3-(3,4-Dimethylphenyl)butanoic acid is primarily attributed to its ability to interact with specific molecular targets within biological systems. The carboxylic acid group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the aromatic ring allows for π-π interactions, which can enhance binding affinities and specificity towards certain targets.
Anti-inflammatory and Analgesic Effects
Research indicates that compounds structurally related to 3-(3,4-Dimethylphenyl)butanoic acid exhibit significant anti-inflammatory and analgesic properties. For example, studies on similar compounds have shown their effectiveness in reducing inflammation and pain through inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway .
Pharmacological Studies
Pharmacological investigations have demonstrated that 3-(3,4-Dimethylphenyl)butanoic acid may act as a pharmacoperone—a molecule that assists in the proper folding and functioning of proteins that have misfolded due to genetic mutations. This mechanism has potential applications in treating diseases related to protein misfolding .
Study on Biotransformation
A comparative study on the biotransformation of related compounds highlighted species differences in metabolic pathways. For instance, while some species rapidly oxidized the butanoic side-chain to acetic acid, others showed varied capacities for this transformation. Such findings suggest that the pharmacokinetics of 3-(3,4-Dimethylphenyl)butanoic acid may vary significantly across different organisms .
In vitro and In vivo Studies
In vitro studies have shown that 3-(3,4-Dimethylphenyl)butanoic acid can modulate cellular pathways involved in inflammation and pain response. In vivo studies further support these findings, indicating potential therapeutic benefits in models of chronic pain and inflammatory diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 3-(3,4-Dimethylphenyl)propanoic acid | Anti-inflammatory | COX inhibition |
| 3-(3,4-Dimethylphenyl)pentanoic acid | Analgesic | Modulation of pain pathways |
| 3-(3,4-Dimethylphenyl)hexanoic acid | Potential anti-cancer properties | Induction of apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
